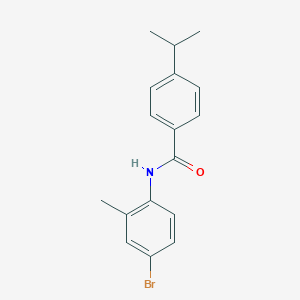
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide, also known as BAM-15, is a small molecule that has been gaining attention in scientific research due to its potential as a mitochondrial uncoupler.
科学的研究の応用
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide has been studied for its potential as a mitochondrial uncoupler, which means it can disrupt the normal coupling of electron transport and ATP synthesis in the mitochondria. This disruption can lead to an increase in mitochondrial respiration and a decrease in reactive oxygen species (ROS) production, which has been shown to have potential therapeutic effects in various diseases such as obesity, diabetes, and cancer.
作用機序
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is believed to act by disrupting the proton gradient across the inner mitochondrial membrane, which is necessary for the coupling of electron transport and ATP synthesis. This disruption leads to an increase in mitochondrial respiration and a decrease in ROS production.
Biochemical and Physiological Effects
Studies have shown that N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide can increase oxygen consumption and decrease ROS production in various cell types, including adipocytes, hepatocytes, and cancer cells. It has also been shown to have potential anti-obesity and anti-diabetic effects in animal models. However, more research is needed to fully understand the biochemical and physiological effects of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide.
実験室実験の利点と制限
One advantage of using N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide in lab experiments is its specificity for mitochondrial uncoupling, which allows researchers to study the effects of mitochondrial dysfunction without interfering with other cellular processes. However, one limitation is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
For research on N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide include studying its potential therapeutic effects in various diseases, such as cancer, obesity, and diabetes, as well as its mechanism of action and potential toxicity. Additionally, research on the development of more potent and selective mitochondrial uncouplers based on the structure of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is ongoing.
Conclusion
N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide is a small molecule that has potential as a mitochondrial uncoupler with therapeutic effects in various diseases. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide as a therapeutic agent.
合成法
The synthesis of N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide involves a multi-step process that begins with the reaction of 4-bromo-2-methylphenol with isobutyryl chloride to form 4-bromo-2-methylphenyl isobutyrate. This intermediate is then reacted with 4-isopropylbenzoyl chloride in the presence of a base to yield N-(4-bromo-2-methylphenyl)-4-isopropylbenzamide. The final product is purified by column chromatography.
特性
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-11(2)13-4-6-14(7-5-13)17(20)19-16-9-8-15(18)10-12(16)3/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQOXVPMHVLLPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

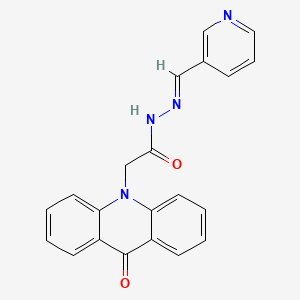
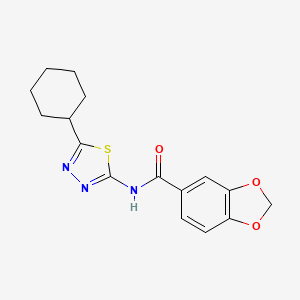
![N-(3-{N-[(5-bromo-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-ethylbutanamide](/img/structure/B5842521.png)
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
![2-{[2-(methylthio)-6,7,8,9-tetrahydro[1]benzothieno[3,2-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5842535.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
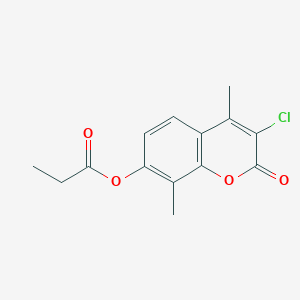
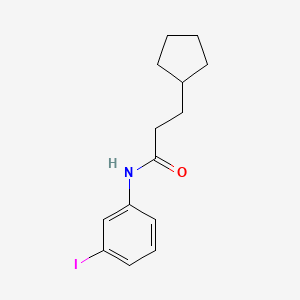
![N'-{[2-(2-chlorophenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5842561.png)
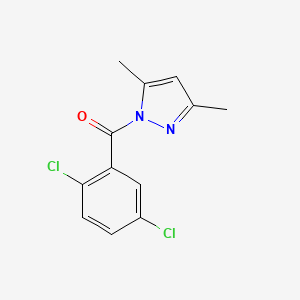

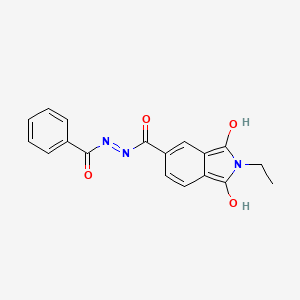
![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5842597.png)
![7-(3-chlorophenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5842611.png)